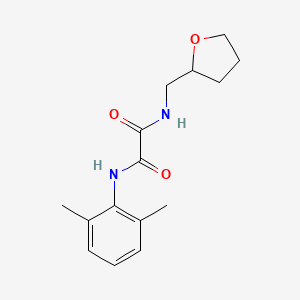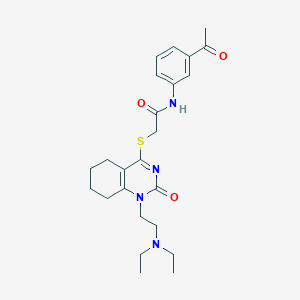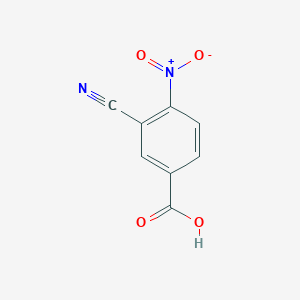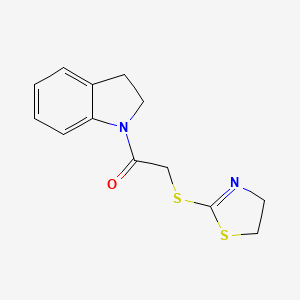
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the serotonin 2A receptor and is known for its psychedelic effects. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mecanismo De Acción
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a potent agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and the subjective effects of the drug.
Biochemical and Physiological Effects:
The subjective effects of this compound are similar to those of other psychedelics, including altered perception, hallucinations, and changes in mood and thought. The compound has also been shown to increase heart rate and blood pressure, and may have other physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea in laboratory experiments is its high potency and selectivity for the serotonin 2A receptor, which allows researchers to study the effects of receptor activation with greater precision. However, the compound's high potency also makes it difficult to work with, and there are concerns about its potential toxicity.
Direcciones Futuras
There are many potential directions for future research on 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea and other psychedelics. Some possible areas of study include the role of serotonin receptors in psychiatric disorders, the use of psychedelics as therapeutic agents, and the development of new drugs that target the serotonin system. However, further research is needed to fully understand the effects of these compounds and their potential risks and benefits.
Métodos De Síntesis
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea involves the condensation of 2-(4-methoxyphenyl)acetonitrile with 1-(1-ethyl-1H-indol-3-yl)propan-2-amine, followed by the reduction of the resulting imine with sodium borohydride. The urea derivative is obtained by treating the resulting amine with phosgene.
Aplicaciones Científicas De Investigación
The unique pharmacological properties of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea have made it a popular research tool for scientists studying the serotonin 2A receptor and its role in various physiological and pathological processes. The compound has been used in studies of neuronal signaling, synaptic plasticity, and the effects of serotonin receptor agonists on behavior.
Propiedades
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23-14-18(17-6-4-5-7-19(17)23)22-20(24)21-13-12-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGLVHUMBRIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2455216.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)
![N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455220.png)
![9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2455222.png)



![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)



